2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of an oxazole ring, which includes both nitrogen and oxygen atoms. Its molecular formula is , and it has a molecular weight of approximately 180.16 g/mol. The structure features a but-3-yne moiety attached to an amino group, which enhances its potential reactivity and biological activity. This compound is notable for its unique combination of functional groups, which may contribute to diverse applications in medicinal chemistry and material science.
The chemical reactivity of 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid can be attributed to its functional groups. The oxazole ring can undergo various electrophilic substitutions, while the carboxylic acid group can participate in esterification or amidation reactions. Additionally, the presence of the but-3-yne moiety allows for potential alkyne-related reactions such as cycloadditions or coupling reactions with transition metals.
Synthesis of 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid can be achieved through several methods:
The unique structure of 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid suggests various applications:
Interaction studies involving 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid could focus on:
Several compounds share structural similarities with 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Amino-1,3-Oxazole-4-Carboxylic Acid | Oxazole derivative | Antimicrobial activity |
| 5-Methylisoxazole | Isoxazole derivative | Anti-inflammatory properties |
| 4-Aminoquinoline | Heterocyclic amine | Antimalarial activity |
The uniqueness of 2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid lies in its combination of an alkyne functionality with the oxazole ring system. This structural feature may allow for distinct reactivity patterns compared to other oxazole derivatives, potentially leading to novel therapeutic applications not explored with simpler analogs.